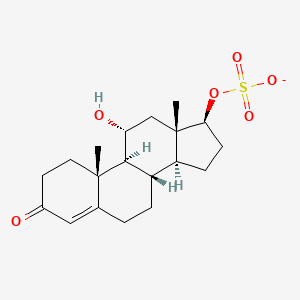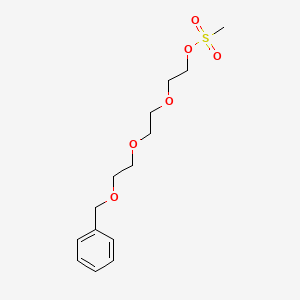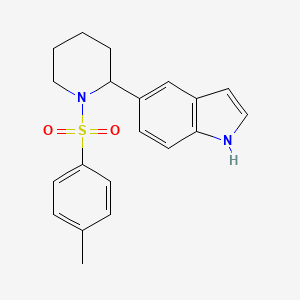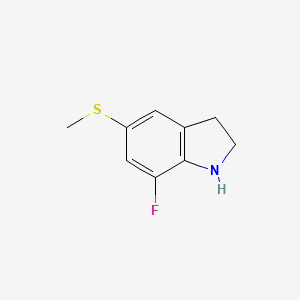
Lewis a pentasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis a pentasaccharide is a complex carbohydrate structure that plays a significant role in various biological processes. It is part of the Lewis antigen family, which includes other related structures such as Lewis b and sialyl-Lewis a. These antigens are involved in cell-cell recognition, signaling, and immune responses. The this compound is composed of five monosaccharide units and is known for its involvement in gastrointestinal cancers and other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lewis a pentasaccharide involves multiple steps, including the assembly of monosaccharide units through glycosylation reactions. One common method is the use of glycosyl donors and acceptors in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions typically require low temperatures and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through chemo-enzymatic synthesis, which combines chemical and enzymatic steps to produce the desired structure. This method offers high stereoselectivity and economic efficiency. The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to assemble the pentasaccharide .
Chemical Reactions Analysis
Types of Reactions: Lewis a pentasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to convert aldehyde groups to alcohols, typically using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound, which can be used for further biological studies and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lewis a pentasaccharide involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including those involved in immune responses and cell signaling. The pentasaccharide can bind to carbohydrate-binding proteins, influencing their activity and downstream effects .
Comparison with Similar Compounds
Lewis b: Another member of the Lewis antigen family, differing in the arrangement of its monosaccharide units.
Sialyl-Lewis a: A sialylated version of Lewis a, involved in selectin-mediated cell adhesion.
Lewis x: A related trisaccharide with different biological functions.
Uniqueness: Lewis a pentasaccharide is unique due to its specific structure and its role in gastrointestinal cancers. Its ability to bind strongly to certain bacterial toxins and its involvement in immune responses make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C32H55NO25 |
|---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
InChI Key |
DUKURNFHYQXCJG-JEOLMMCMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
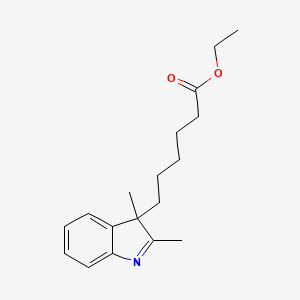
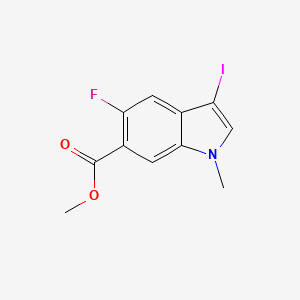
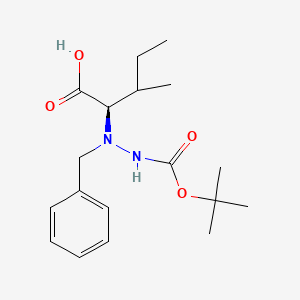
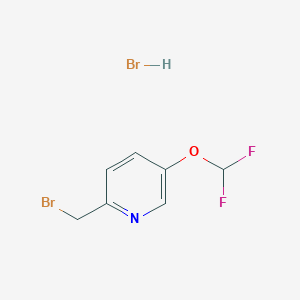
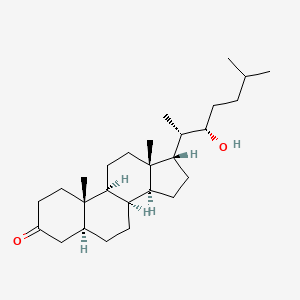
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
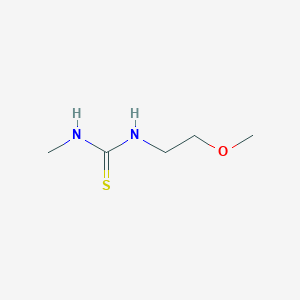
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
